Cholesterol sulfate
Overview
Description
Mechanism of Action
Target of Action
Cholesterol sulfate’s primary targets include cell membranes , where it plays a stabilizing role . It is present in erythrocytes, where it protects them from osmotic lysis, and in sperm, where it regulates capacitation . It also targets platelet membranes , supporting platelet adhesion . Furthermore, it interacts with the Nuclear receptor ROR-alpha .
Mode of Action
This compound can regulate the activity of serine proteases , which are involved in blood clotting, fibrinolysis, and epidermal cell adhesion . It also modulates the activity of selective protein kinase C isoforms and the specificity of phosphatidylinositol 3-kinase, thereby involving itself in signal transduction .
Biochemical Pathways
This compound is involved in the biotransformation of molecules by sulfonation , a basic and pervasive metabolic pathway . It is also implicated in the intralysosomal transport and efflux of cholesterol, coordinated by NPC1 and NPC2 proteins .
Pharmacokinetics
This compound is quantitatively the most important known sterol sulfate in human plasma . It has similar production and metabolic clearance rates to other sulfolipids, but arises from distinct sources and is metabolized by different pathways . It is cleared slowly from the circulation with metabolic clearance rates of 10–17 l/day .
Result of Action
This compound functions in keratinocyte differentiation , inducing genes that encode for key components involved in the development of the barrier . It also regulates brain metabolism and exerts neuroprotective effects by reducing oxidative stress, maintaining mitochondrial membrane stability, and increasing energy reserves .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its concentration in plasma can be significantly elevated in certain pathologic conditions, such as cirrhosis of the liver, hypercholesterolemia, and hypothyroidism .
Biochemical Analysis
Biochemical Properties
It can regulate the activity of serine proteases, those involved in blood clotting, fibrinolysis, and epidermal cell adhesion .
Cellular Effects
Cholesterol sulfate has a stabilizing role in cell membranes, protecting erythrocytes from osmotic lysis and regulating sperm capacitation . It is present in platelet membranes where it supports platelet adhesion . In pancreatic β-cells, this compound regulates β-cell mass and insulin secretion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can regulate the activity of selective protein kinase C isoforms and modulate the specificity of phosphatidylinositol 3-kinase . It also supports glucose transporter-2 (GLUT2) expression and mitochondrial integrity, which then results in a less reactive oxygen species (ROS) generation and an increase in ATP production .
Temporal Effects in Laboratory Settings
It is known that this compound is a key regulatory molecule in various biological processes .
Metabolic Pathways
This compound is involved in the cholesterol metabolism pathway . It is formed from cholesterol by steroid sulfotransferases and is converted back into cholesterol by steroid sulfatase .
Transport and Distribution
This compound is widely distributed in the human body, including in the skin, adrenal glands, liver, lungs, brain, and endometrium . It is a component of cell membranes where it plays a stabilizing role .
Subcellular Localization
It is known that this compound is a component of cell membranes
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol sulfate can be synthesized through the sulfation of cholesterol using sulfur trioxide-pyridine complex or chlorosulfonic acid in an organic solvent such as pyridine or dichloromethane . The reaction typically occurs at room temperature and requires careful control of the reaction conditions to avoid over-sulfation or degradation of the product.
Industrial Production Methods: Industrial production of this compound involves the enzymatic sulfation of cholesterol using sulfotransferases. This method is preferred due to its specificity and efficiency. The enzyme SULT2B1b is commonly used for this purpose, and the reaction is carried out in an aqueous medium at physiological pH and temperature .
Chemical Reactions Analysis
Types of Reactions: Cholesterol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Liebermann–Burchard reaction, where this compound reacts with sulfuric acid, acetic anhydride, and acetic acid to form a blue-colored product .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the sulfate group with other functional groups using nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of cholesterol, and various substituted cholesterol compounds .
Scientific Research Applications
Cholesterol sulfate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sulfation and desulfation reactions.
Medicine: It has been implicated in various diseases, including X-linked ichthyosis, Alzheimer’s disease, and certain cancers.
Comparison with Similar Compounds
Cholesterol sulfate is unique among sterol sulfates due to its specific physiological roles and regulatory functions. Similar compounds include:
Dehydroepiandrosterone sulfate (DHEA sulfate): Another abundant steroid sulfate in human plasma, but with distinct sources and metabolic pathways.
Oxysterol sulfates: These compounds are involved in lipid metabolism, inflammation, and cell survival, but they differ in their specific functions and regulatory mechanisms.
This compound stands out due to its involvement in a wide range of physiological processes and its potential therapeutic applications.
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYOQNUELFTYRT-DPAQBDIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016822 | |
Record name | Cholesteryl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cholesterol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1256-86-6 | |
Record name | Cholesterol sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesterol sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cholesteryl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHOLESTERYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cholesterol sulfate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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